
4-ブロモ-2-フルオロ-N,N-ジメチルベンザミド
概要
説明
4-Bromo-2-fluoro-N,N-dimethylbenzamide (4-BFDMBA) is an organic compound belonging to the class of benzamides. It is a colorless, odorless, and water-soluble substance used in various scientific research applications. 4-BFDMBA is a versatile compound that has been used in a wide range of fields, including biochemistry, pharmacology, and toxicology. It has been found to have a number of beneficial properties, including being a strong inhibitor of the enzyme dihydrofolate reductase (DHFR) and having a unique mechanism of action.
科学的研究の応用
三環式ジヒドロキナゾリノン類の合成
4-ブロモ-2-フルオロ-N,N-ジメチルベンザミド: は、三環式ジヒドロキナゾリノン類の合成に使用されます 。これらの化合物は、その生物活性のために潜在的な抗肥満剤として特定されています。このプロセスは、これらの分子の薬理学的特性の中心となる複雑な環状構造の形成を伴います。
サイクリン依存性キナーゼ阻害剤
この化合物は、イミダゾールピリミジンアミドの合成における前駆体として役立ちます 。これらのアミドは、細胞周期の進行の調節に不可欠なサイクリン依存性キナーゼ阻害剤としての役割において重要です。それらの阻害は、癌治療の開発につながる可能性があります。
材料科学研究
材料科学において、4-ブロモ-2-フルオロ-N,N-ジメチルベンザミドは、材料の表面特性を変更するために使用できます 。この修飾は、センサーやコーティングなど、さまざまな用途に不可欠な疎水性または電気伝導率の向上などの望ましい特性を付与することができます。
化学合成中間体
この化合物は、化学合成において貴重な中間体です 。これは、より複雑な分子にブロモフルオロ官能基を導入するために使用できます。これは、医薬品や農薬の合成における一般的な要件です。
分析化学
分析化学では、4-ブロモ-2-フルオロ-N,N-ジメチルベンザミドの誘導体は、標準品または試薬として使用できます 。これらの標準品は、機器の校正と複雑な混合物中の物質の定量に不可欠です。
薬物動態学および創薬
4-ブロモ-2-フルオロ-N,N-ジメチルベンザミドの物理化学的特性、例えば高いGI吸収とBBB透過性は、創薬におけるさらなる研究の候補となっています 。その特性は、より良い吸収と分布プロファイルを備えた薬物を設計するために利用できます。
Safety and Hazards
4-Bromo-2-fluoro-N,N-dimethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
作用機序
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Result of Action
It’s known that the compound is used to synthesize other compounds with specific actions, such as anti-obesity agents and cyclin-dependent kinase inhibitors .
生化学分析
Biochemical Properties
4-Bromo-2-fluoro-N,N-dimethylbenzamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between 4-Bromo-2-fluoro-N,N-dimethylbenzamide and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound may bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Bromo-2-fluoro-N,N-dimethylbenzamide on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 4-Bromo-2-fluoro-N,N-dimethylbenzamide can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes. This compound may also affect cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-N,N-dimethylbenzamide exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of enzyme activity, altering metabolic pathways and cellular functions. Additionally, 4-Bromo-2-fluoro-N,N-dimethylbenzamide may influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, affecting cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-N,N-dimethylbenzamide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light. Over time, 4-Bromo-2-fluoro-N,N-dimethylbenzamide may degrade, leading to a decrease in its potency and effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-N,N-dimethylbenzamide in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in metabolic pathways, enzyme activity, and gene expression. High doses of 4-Bromo-2-fluoro-N,N-dimethylbenzamide may lead to toxic or adverse effects, such as cellular damage, organ dysfunction, and systemic toxicity. Threshold effects have been identified, indicating specific dosage levels at which significant biological responses occur .
Metabolic Pathways
4-Bromo-2-fluoro-N,N-dimethylbenzamide is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, affecting metabolic flux and the levels of metabolites. The compound may also interact with cofactors, modulating enzyme activity and altering metabolic processes. Understanding the metabolic pathways involving 4-Bromo-2-fluoro-N,N-dimethylbenzamide is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-N,N-dimethylbenzamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-N,N-dimethylbenzamide is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, 4-Bromo-2-fluoro-N,N-dimethylbenzamide may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes .
特性
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVUOADKLZUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640780 | |
| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749927-80-8 | |
| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



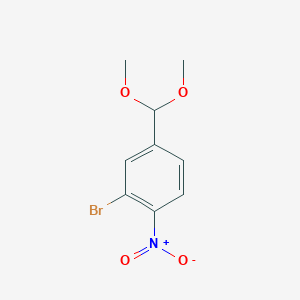

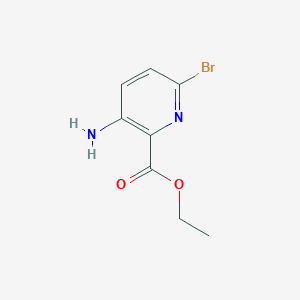

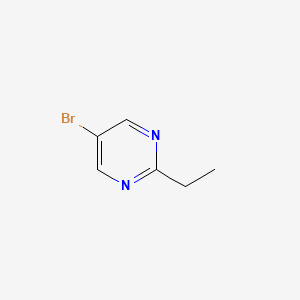
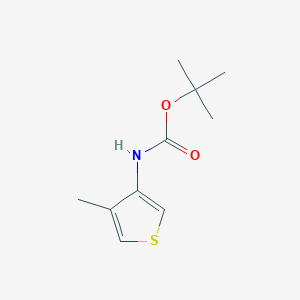
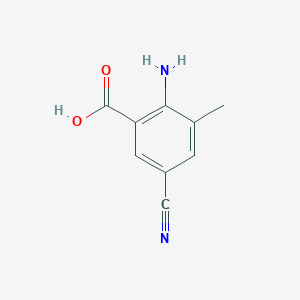
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

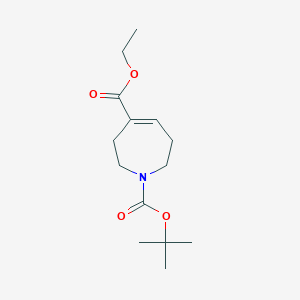
![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)